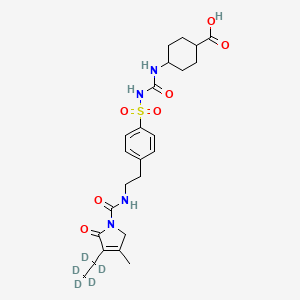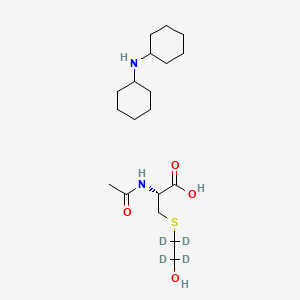![molecular formula C47H55ClF3N5O6S3 B565182 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide CAS No. 1217620-38-6](/img/structure/B565182.png)
4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide, also known as 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide, is a useful research compound. Its molecular formula is C47H55ClF3N5O6S3 and its molecular weight is 982.66. The purity is usually 95%.
BenchChem offers high-quality 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Treatment of Chronic Lymphocytic Leukemia (CLL)
ABT-263 has been studied for its potential in treating Chronic Lymphocytic Leukemia (CLL). It is a novel, orally bioavailable BH3 mimetic that binds with high affinity and inhibits multiple antiapoptotic Bcl-2 family proteins . In vitro, this class of drug potently induces apoptosis in Bcl-2 overexpressing human lymphoma cell-lines and primary CLL cells .
Treatment of Oral Cancer
ABT-263 has shown potential in treating oral cancer. It has been found to suppress viability and induce apoptosis in human oral cancer-derived cell lines HSC-3 and HSC-4 . The compound has been associated with endoplasmic reticulum stress and apoptosis .
Targeting Stemness Pathways in Cancer Cells
ABT-263 has been found to suppress the expression of many oncogenes, including genes that govern stemness pathways . This suggests that it could be used to target cancer stem cells, which are often resistant to conventional cancer treatments .
Potential Anticancer Agent
ABT 263-d8 is a potent inhibitor of antiapoptotic Bcl-2 proteins and has been identified as a potential anticancer agent . Its ability to bind and inhibit these proteins could make it a valuable tool in the fight against cancer .
Pharmacokinetics and Safety in Clinical Trials
ABT-263 has been studied in phase 1 clinical trials for its pharmacokinetics, safety, and anti-tumor activity . The trials have provided valuable information about the drug’s safety profile and potential side effects, which include a reduction in circulating platelet counts .
Apoptosis Induction
ABT-263 has been found to potently induce apoptosis (programmed cell death) in cancer cells . This makes it a promising candidate for cancer therapies, as inducing apoptosis in cancer cells can help to stop the growth and spread of tumors .
Mécanisme D'action
Target of Action
ABT 263-d8, also known as Navitoclax , is a potent inhibitor of the Bcl-2 family proteins . The primary targets of ABT 263-d8 are Bcl-2, Bcl-xL, and Bcl-w . These proteins are anti-apoptotic and their overexpression is commonly associated with tumor maintenance, progression, and chemoresistance .
Mode of Action
ABT 263-d8 interacts with its targets by binding to them with high affinity . This binding disrupts the interactions between Bcl-2/Bcl-xL and pro-death proteins, such as Bim . This disruption leads to the initiation of apoptosis . Because it inhibits Bcl-xL, it reduces platelet lifespan, causing thrombocytopenia .
Biochemical Pathways
ABT 263-d8 affects several biochemical pathways. It induces apoptosis in cancer cells by upregulating caspase 3 through inhibition of Bcl-2 family members . In addition, it has been found to enhance the expression levels of the C/EBP-homologous protein (CHOP) and its mRNA, resulting in apoptosis induction in various human oral cancer-derived cell lines .
Pharmacokinetics
ABT 263-d8 is orally bioavailable . The oral bioavailability of ABT 263-d8 in preclinical animal models is between 20% to 50%, depending on the formulation . This property allows for flexibility in dosing and potential for chronic single-agent therapy .
Result of Action
The molecular and cellular effects of ABT 263-d8’s action are significant. It induces apoptosis in cancer cells , and its treatment results in down-regulation of anti-apoptotic modulators, Bcl-2, Bcl-xL, and Bcl-w . These effects are concomitant with two-fold higher expression of caspase 3 . In vivo, ABT 263-d8 has been shown to reduce tumor growth significantly without obvious adverse effects .
Action Environment
The action, efficacy, and stability of ABT 263-d8 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. For example, apigenin, a plant-derived flavonoid, has been found to enhance the antitumor activity of ABT 263-d8 by inhibiting the Mcl-1, AKT, and ERK prosurvival regulators . Furthermore, the physiological environment, such as the presence of senescent cells, can also influence the compound’s action.
Propriétés
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYAXFNOILIKPP-YSUYZUONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55ClF3N5O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
982.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Navitoclax-d8 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

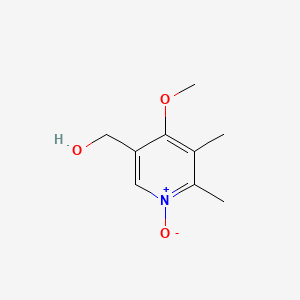
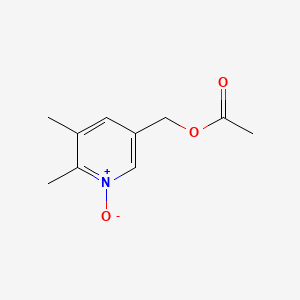

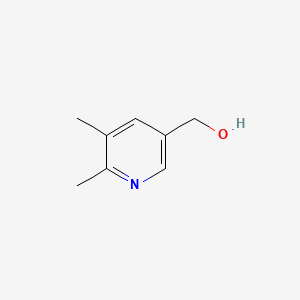


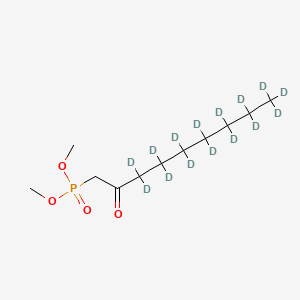
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
